1-(2,4-Difluorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione
Description
1-(2,4-Difluorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a 2,4-difluorophenyl group at the N1 position and a pyridin-2-ylsulfanyl substituent at the C3 position. Its molecular formula is C₁₅H₁₀F₂N₂O₂S, with a molecular weight of 328.32 g/mol (CAS: 329059-09-8) . The compound’s structure combines fluorinated aromatic and heteroaromatic moieties, which are critical for its physicochemical properties and biological interactions.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-pyridin-2-ylsulfanylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O2S/c16-9-4-5-11(10(17)7-9)19-14(20)8-12(15(19)21)22-13-3-1-2-6-18-13/h1-7,12H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOMBTUFCURFHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=C(C=C(C=C2)F)F)SC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is the reaction of 2,4-difluorobenzaldehyde with pyridin-2-thiol in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is then cyclized to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction parameters, such as temperature, pressure, and reagent concentrations, helps optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Difluorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to modify the compound's functional groups.
Substitution: Substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
1-(2,4-Difluorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand molecular interactions and pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 1-(2,4-Difluorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrrolidine-2,5-dione Derivatives
Structural Analogues with Fluorinated Aromatic Substituents
The 2,4-difluorophenyl group in the target compound distinguishes it from analogues with other fluorinated or non-fluorinated aryl groups:
- 1-(4-Fluorophenyl)-3-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylmethylene]pyrrolidine-2,5-dione: This compound, reported in cycloaddition studies, shares a fluorophenyl group but lacks the pyridin-2-ylsulfanyl substituent.
- 1-(2,4-Dimethoxyphenyl)-3-[4-(4-morpholinyl)anilino]pyrrolidine-2,5-dione: Replacing fluorine with methoxy groups increases electron density, affecting solubility and receptor interactions .
Table 1: Structural Comparison of Fluorinated Pyrrolidine-2,5-dione Derivatives
Analogues with Sulfur-Containing Substituents
The pyridin-2-ylsulfanyl group at C3 is a critical functional moiety. Comparisons include:
- 1-(Phenyl)-3-(2H-[1,2,4]triazol-3-ylsulfanyl)-pyrrolidine-2,5-dione : Replacing pyridine with triazole reduces aromaticity but enhances hydrogen-bonding capacity. Derivatives with 4-Cl or 4-Br substituents on the phenyl ring showed increased antibacterial activity (MIC: 4-H > 4-Cl > 4-Br) .
- 1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione: A long-chain thiol derivative used in polymer conjugation, highlighting the versatility of sulfur in modifying hydrophobicity or reactivity .
Anticonvulsant Activity
Pyrrolidine-2,5-dione derivatives with aryloxy groups, such as 1-(4-acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione, exhibit GABA-transaminase inhibition (IC₅₀: 100.5 µM), comparable to vigabatrin (reference standard).
Antimicrobial Activity
Derivatives with sulfur-linked heterocycles, like the target compound, show structure-dependent activity. For example:
Table 2: Pharmacological Comparison of Selected Pyrrolidine-2,5-dione Derivatives
Biological Activity
1-(2,4-Difluorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of approximately 324.33 g/mol. The presence of the difluorophenyl and pyridinyl groups suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator, affecting pathways related to inflammation and cell signaling.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, similar to known phosphodiesterase (PDE) inhibitors which have been shown to modulate cAMP levels and reduce inflammation .
- Receptor Binding : It may interact with specific receptors affecting cellular responses and signaling pathways.
Antimicrobial Properties
Research indicates that derivatives of pyrrolidine-2,5-dione compounds exhibit significant antibacterial and antifungal activities. For instance, studies on related compounds have demonstrated efficacy against various bacterial strains and fungal species .
Anti-inflammatory Effects
Similar compounds have been documented to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound may also exhibit such effects, warranting further investigation.
Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial properties of pyrrolidine derivatives, compounds similar to this compound were tested against Staphylococcus aureus and Candida albicans. Results indicated significant inhibition zones compared to control groups, highlighting the potential for development as an antimicrobial agent .
Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of pyrrolidine derivatives in an animal model of induced inflammation. The results showed a marked reduction in edema and inflammatory markers in treated groups compared to untreated controls, suggesting a promising therapeutic application for inflammatory diseases .
Data Summary
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 324.33 g/mol |
| Antimicrobial Activity | Effective against S. aureus & C. albicans |
| Anti-inflammatory Effects | Significant reduction in edema |
Q & A
Q. What are the key considerations for optimizing the synthesis of 1-(2,4-difluorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione?
A methodological approach involves using Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and analyze their effects on yield and purity. For example, fractional factorial designs can reduce the number of trials while identifying critical factors like the role of sulfanyl group introduction (pyridin-2-ylsulfanyl) in regioselectivity . Quantum chemical calculations (e.g., density functional theory) may predict transition states to guide solvent selection, as polar aprotic solvents like DMF could stabilize intermediates .
Q. How can structural elucidation of this compound be performed to confirm regiochemistry and substituent orientation?
Combine X-ray crystallography (for absolute configuration) with advanced NMR techniques:
- ¹H-¹³C HSQC to correlate fluorine substituents on the 2,4-difluorophenyl ring with adjacent protons.
- NOESY to assess spatial proximity between the pyrrolidine-2,5-dione core and pyridin-2-ylsulfanyl group.
Comparative analysis with analogs (e.g., 1-(4-iodophenyl)pyrrolidine-2,5-dione derivatives) can validate spectral assignments .
Q. What separation techniques are recommended for isolating this compound from reaction by-products?
Use high-performance liquid chromatography (HPLC) with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to resolve polar by-products. For scale-up, membrane separation technologies (e.g., nanofiltration) can retain high-molecular-weight impurities while allowing the target compound (MW ~320–350 g/mol) to pass .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in observed reaction kinetics under varying pH conditions?
Contradictions may arise from protonation states of the pyridin-2-ylsulfanyl group. Perform microkinetic modeling using software like Gaussian or ORCA to simulate pH-dependent reaction pathways. Compare computed activation energies with experimental rate data (e.g., via Arrhenius plots). For instance, the sulfanyl group’s lone pairs may participate in hydrogen bonding at low pH, altering transition-state geometry .
Q. What strategies are effective for analyzing electronic effects of the 2,4-difluorophenyl group on electrophilic reactivity?
- Electrostatic potential maps (from DFT calculations) can visualize electron-deficient regions at the difluorophenyl ring, influencing electrophilic substitution.
- Hammett substituent constants (σ values) quantify the fluorine atoms’ electron-withdrawing effects, correlating with experimental reactivity in nucleophilic additions .
Q. How can advanced spectroscopic methods detect trace by-products in scaled-up syntheses?
- LC-MS/MS with multiple reaction monitoring (MRM) targets low-abundance impurities (e.g., dimerized pyrrolidine derivatives).
- Solid-state NMR (¹⁹F MAS) identifies fluorine environments in crystalline by-products, which may form due to incomplete fluorophenyl group substitution .
Q. What experimental designs are suitable for studying degradation pathways under thermal stress?
Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with multivariate analysis (PCA or PLS) to correlate degradation products (e.g., hydrolyzed dione rings) with storage conditions. Pyrolysis-GC/MS can identify volatile degradation fragments, such as fluorobenzene derivatives .
Methodological Tables
Table 1. Key Reaction Parameters for Synthesis Optimization (DOE Example)
| Factor | Range Tested | Critical Impact on Yield |
|---|---|---|
| Temperature (°C) | 60–120 | High (optimum at 90°C) |
| Solvent (DMF vs. THF) | DMF, THF | DMF improves solubility |
| Catalyst (mol%) | 5–15 | Moderate (10% optimal) |
Table 2. Comparative Spectral Data for Structural Validation
| Technique | Key Peaks/Shifts | Reference Compound |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d6) | δ 7.8–8.2 (pyridinyl-H) | δ 7.6–8.0 (pyridinyl-H) |
| ¹⁹F NMR | δ -110 to -115 (ortho/meta-F) | δ -108 (para-F) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
